molecular formula C7H11N3S B12916878 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine CAS No. 6307-47-7

4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine

Cat. No.: B12916878
CAS No.: 6307-47-7
M. Wt: 169.25 g/mol
InChI Key: XJKJTJANVICBHQ-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring an ethylsulfanyl (-S-C₂H₅) substituent at position 4 and a methyl (-CH₃) group at position 5. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

4-ethylsulfanyl-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKJTJANVICBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285310
Record name 4-(ethylsulfanyl)-6-methylpyrimidin-2-amine
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Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-47-7
Record name 4-(Ethylthio)-6-methyl-2-pyrimidinamine
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Record name 4-(ethylsulfanyl)-6-methylpyrimidin-2-amine
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Preparation Methods

Cyclization of Cyanoacetate and Urea Derivatives

A common approach to pyrimidine derivatives involves the cyclization of cyanoacetate esters with urea under basic or reflux conditions to form pyrimidinedione intermediates, which can then be functionalized further.

  • Step 1: Cyclization Reaction

    Sodium metal is dissolved in anhydrous alcohol (methanol or ethanol), followed by dropwise addition of ethyl cyanoacetate. After partial reaction, urea is added, and the mixture is refluxed (65–80 °C) for 3–4 hours to yield 4-amino-2,6(1H,3H)-pyrimidinedione intermediates.

  • Step 2: Functionalization

    The pyrimidinedione intermediate is then subjected to methylation or alkylation reactions using methylating agents (e.g., dimethyl sulfate) or alkylthiolation reagents in the presence of solid alkali (NaOH or KOH) and phase transfer catalysts (e.g., tetrabutylammonium bromide) in solvents like toluene or DMF at 60–80 °C for 8–10 hours. This step introduces methoxy or ethylsulfanyl groups at the 4- and 6-positions.

This method avoids the use of highly toxic reagents like phosphorus oxychloride and reduces environmental pollution, making it a greener and more efficient industrial process.

Direct Substitution on Pyrimidine Rings

Another approach involves starting from a chlorinated pyrimidine intermediate (e.g., 4-chloro-6-methylpyrimidin-2-amine) and performing nucleophilic substitution with ethanethiol or ethylthiolate salts to replace the chlorine atom with an ethylsulfanyl group.

  • This method requires the preparation or procurement of chloropyrimidine intermediates.
  • The substitution is typically carried out under mild conditions, often in polar aprotic solvents.
  • The amino group at the 2-position remains intact during this substitution.

This approach is supported by literature on related compounds such as 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, where nucleophilic substitution on the pyrimidine ring is a key step.

Multi-Component Condensation Reactions

Recent advances include three-component condensation reactions involving:

  • α-cyanoketones,
  • Aldehydes,
  • Guanidines or aminopyrimidine derivatives,

which undergo condensation, nucleophilic addition, cyclization, and aromatization in one pot to yield substituted pyrimidines with various functional groups, including amino and alkylthio substituents.

  • This method allows structural diversity and moderate to excellent yields (45–89%).
  • It is efficient for library synthesis and SAR studies but may require optimization for specific substituents like ethylsulfanyl groups.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
Cyclization Sodium metal + anhydrous methanol, add ethyl cyanoacetate dropwise, then urea, reflux 65–80 °C, 3–4 h 4-amino-2,6(1H,3H)-pyrimidinedione ~97 pH adjusted to neutral after reaction; filtration and drying yield solid intermediate
Alkylthiolation/Methylation 4-amino-2,6-pyrimidinedione + solid alkali (NaOH/KOH) + phase transfer catalyst + methylating agent (dimethyl sulfate) in toluene or DMF, 60–80 °C, 8–10 h 4-amino-2,6-dimethoxypyrimidine or ethylsulfanyl derivative Variable Phase transfer catalyst: tetrabutylammonium bromide; methylation or alkylthiolation step
Nucleophilic substitution 4-chloro-6-methylpyrimidin-2-amine + ethanethiol or ethylthiolate salt, polar aprotic solvent, room temp or mild heating 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine Not specified Retains amino group; mild conditions prevent side reactions
Three-component condensation α-cyanoketones + aldehydes + guanidines, one-pot, solvent or solvent-free, microwave or conventional heating Various 2-amino-4,6-disubstituted pyrimidines 45–89 Allows structural diversity; requires optimization for specific substituents

Research Findings and Optimization Notes

  • The cyclization method using sodium and cyanoacetate esters is highly efficient, yielding pyrimidinedione intermediates with yields up to 97% and is scalable for industrial production.
  • Avoidance of phosphorus oxychloride and chlorinated intermediates reduces toxicity and environmental impact.
  • Phase transfer catalysts significantly improve alkylation and methylation efficiency.
  • Nucleophilic substitution on chloropyrimidines is a straightforward method for introducing ethylsulfanyl groups but depends on availability of chlorinated intermediates.
  • Multi-component reactions provide a versatile platform for synthesizing diverse pyrimidine derivatives but may require fine-tuning for specific substituents like ethylsulfanyl groups.
  • Reaction temperatures and times are critical: for example, methylation or alkylthiolation is optimal at 60–80 °C for 8–10 hours to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group or to modify the pyrimidine ring.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown potential as an anticancer agent. A study highlighted the synthesis of various pyrimidine derivatives, including 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine, which exhibited significant antiproliferative effects against several cancer cell lines. For instance, derivatives with structural modifications at the 2-amino and 6-position of the pyrimidine ring demonstrated enhanced activity against colon cancer cells, suggesting that this compound could serve as a lead structure for further drug development aimed at cancer therapy .

Adenosine Receptor Antagonism

Research indicates that compounds similar to 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine can act as selective antagonists for adenosine receptors, particularly A1 and A2A subtypes. The structure-activity relationship studies reveal that modifications at the 4 and 6 positions of the pyrimidine core significantly influence receptor affinity and selectivity. This property is crucial for developing treatments for conditions such as Parkinson's disease and other neurodegenerative disorders, where modulation of adenosine signaling is beneficial .

Agricultural Applications

Herbicide Development

The compound has been explored as an intermediate in the synthesis of herbicides. Its structural characteristics allow it to interact effectively with plant growth regulators, which can inhibit unwanted plant growth. The synthesis of sulfonylurea derivatives from pyrimidine precursors has been documented, showcasing the potential of compounds like 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine in creating effective herbicides .

Data Tables

Below is a summary table highlighting the biological activities and applications of 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine and its derivatives.

Application Area Activity Reference
AnticancerAntiproliferative effects on colon cancer cells
Adenosine Receptor AntagonismSelective antagonism for A1/A2A receptors
Herbicide DevelopmentIntermediate in sulfonylurea herbicides

Case Studies

Case Study 1: Anticancer Properties

In a study assessing the antiproliferative effects of various pyrimidine derivatives, 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine was found to significantly inhibit cell viability in HCT-116 colon cancer cells at micromolar concentrations. The mechanism involved disruption of key signaling pathways related to cell proliferation, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Herbicide Synthesis

Another research project focused on synthesizing herbicides from pyrimidine derivatives demonstrated that 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine could be effectively utilized to create compounds with potent herbicidal activity. The study provided evidence that these compounds could selectively inhibit specific enzymes involved in plant metabolism, leading to effective weed control .

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-6-methylpyrimidin-2-amine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylthio and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

Position 4 Modifications
  • 4-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-2-amine (13a): This compound () replaces the ethylsulfanyl group with a 3-aminoazetidinyl moiety. The cyclic amine enhances hydrogen-bonding capacity and basicity, reflected in its higher melting point (204.7–206.5°C) compared to sulfur-containing analogs. The azetidine ring may improve solubility in polar solvents .
  • 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine: Here, position 4 has a chloro (-Cl) group, while position 6 features a fluorophenylsulfanyl substituent (). The melting point and solubility data are unavailable, but the halogenated aryl group likely enhances lipophilicity .
  • 4-Methyl-6-phenylpyrimidin-2-amine: The phenyl group at position 6 () enables π-π stacking interactions, influencing crystal packing and solubility.
Position 6 Modifications
  • The bromine atom increases molecular weight (367.86 g/mol) and may enhance binding affinity in biological targets.
  • 6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine: This derivative () has halogens (Cl, I) at positions 5 and 6, along with a methylsulfanyl group at position 2. The methylsulfanyl group is less bulky than ethylsulfanyl, possibly improving metabolic stability .

Biological Activity

4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, detailing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine is C7H11N3S, with a molecular weight of 169.25 g/mol. The compound features a pyrimidine ring substituted with an ethylthio group at the 4-position and a methyl group at the 6-position, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC7H11N3S
Molecular Weight169.25 g/mol
CAS Number6307-47-7
Chemical StructureStructure

The biological activity of 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine is primarily attributed to its interaction with various molecular targets within cells. The ethylthio and methyl groups enhance the compound's binding affinity to specific enzymes and receptors, leading to modulation of several biochemical pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, indicating its possible use as an antibiotic agent.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, possibly through the inhibition of specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

A study published in ResearchGate highlighted the antimicrobial properties of various pyrimidine derivatives, including 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine. It was found to be effective against several strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

Anticancer Activity

In vitro studies demonstrated that 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine could inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis via mitochondrial pathways and inhibition of key oncogenic signaling pathways .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Study on Anticancer Effects :
    • Objective : To assess cytotoxicity in various cancer cell lines.
    • Results : The compound induced apoptosis in a dose-dependent manner, significantly reducing cell viability in breast and lung cancer models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
4-(Ethylsulfanyl)-6-methylpyrimidin-2-amineHighModerate
4-(Methylthio)-6-methylpyrimidin-2-amineModerateLow
4-(Ethylthio)-5-methylpyrimidin-2-amineLowHigh

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine?

A common approach involves cyclocondensation reactions. For example, a guanidine derivative (e.g., guanidine nitrate) can react with α,β-unsaturated ketones in ethanol under reflux, with lithium hydroxide as a base catalyst. Purification typically employs column chromatography using silica gel and ethyl acetate/petroleum ether mixtures .

Q. How can the structural integrity of 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine be validated?

Multi-technique validation is critical:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., mean σ(C–C) = 0.003 Å, R factor = 0.040) .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and FT-IR for functional group analysis.
  • Chromatography : HPLC or TLC to assess purity .

Q. What are the solubility properties of this compound, and how do they influence purification?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., ethanol, DMF). Purification often involves recrystallization from ethanol/water mixtures or silica-based column chromatography with ethyl acetate gradients .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of 4-(Ethylsulfanyl)-6-methylpyrimidin-2-amine?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics. For example:

  • Reaction path searches : Identify intermediates and activation barriers.
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR shifts with computed spectra (e.g., using Gaussian or ORCA software).
  • Dynamic NMR : Resolve conformational equilibria affecting splitting patterns.
  • Crystallographic validation : Use single-crystal X-ray data as a definitive reference .

Q. How can reactor design improve scalability for high-yield synthesis?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps.
  • Membrane separation : Integrate in situ product removal to shift equilibrium.
  • DOE (Design of Experiments) : Systematically vary parameters (e.g., temperature, stoichiometry) to maximize yield .

Methodological Challenges and Solutions

Q. What analytical techniques are critical for detecting byproducts in complex reaction mixtures?

  • LC-MS : Identifies low-abundance byproducts via mass fragmentation patterns.
  • GC-FID : Quantifies volatile impurities.
  • 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in crude mixtures .

Q. How does the ethylsulfanyl group influence reactivity in cross-coupling reactions?

  • Electronic effects : The sulfur atom donates electron density, activating the pyrimidine ring for electrophilic substitution.
  • Steric effects : The ethyl group may hinder access to reactive sites, requiring bulky ligands in catalytic systems (e.g., Pd-XPhos complexes) .

Data Management and Reproducibility

Q. What software tools enhance data integrity in kinetic studies of this compound?

  • Electronic Lab Notebooks (ELNs) : Track raw data and metadata.
  • Cheminformatics platforms (e.g., ChemAxon) : Predict solubility/stability under varying conditions.
  • Version control (e.g., Git) : Ensure reproducibility of computational workflows .

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